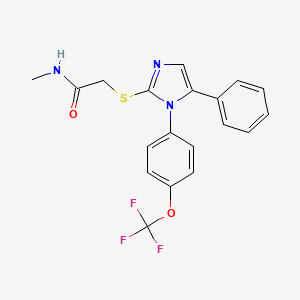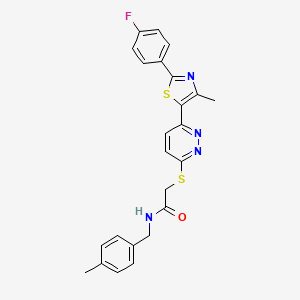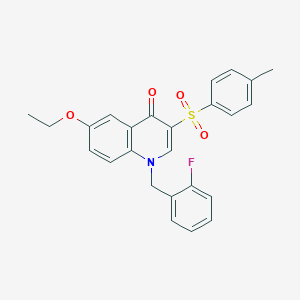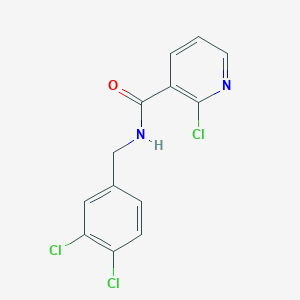
N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O2S and its molecular weight is 407.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A notable application of N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide derivatives is in anticancer research. Studies have demonstrated that these compounds exhibit selective cytotoxicity towards various cancer cell lines, including lung adenocarcinoma cells, while showing minimal effects on non-cancerous cells. Specifically, derivatives such as 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide and 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide have been highlighted for their high apoptosis induction in cancer cells compared to traditional agents like cisplatin (Evren et al., 2019).
Antifungal and Antibacterial Properties
Research into the antifungal and antibacterial properties of this compound derivatives has shown promising results. Compounds designed to combat drug-resistant fungal infections have exhibited significant activity against strains like Candida albicans and Candida krusei. The mode of action has been explored through molecular docking studies, suggesting these compounds interfere with fungal enzymes critical for cell membrane integrity (Altındağ et al., 2017).
Molecular Docking and Drug Design
The application extends to drug design, where derivatives have been synthesized targeting specific bacterial enzymes, offering a pathway to develop new antimicrobial agents. Studies involving the synthesis of imidazole derivatives focusing on dihydropteroate synthase enzyme inhibition demonstrate potential in creating effective treatments against resistant bacterial strains such as MRSA, ESBL, and VRE. This research emphasizes the importance of molecular docking and ADME studies for understanding the drug-likeness and binding modes of these compounds (Daraji et al., 2021).
Antioxidant Activity
Another significant application is in exploring the antioxidant potential of this compound derivatives. Coordination complexes constructed from related compounds have been studied for their in vitro antioxidant activity, utilizing assays such as DPPH, ABTS, and FRAP. These studies indicate that both the ligands and their metal complexes exhibit considerable antioxidant properties, contributing to the understanding of how these compounds can mitigate oxidative stress (Chkirate et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse nature of activities exhibited by similar compounds, this compound could be a potential source of biologically active compounds .
Mécanisme D'action
Target of Action
The compound, N-methyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide, belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives, in general, are known to interact strongly with biological targets due to their mesoionic character . This allows them to cross cellular membranes and exert their biological activities .
Biochemical Pathways
Thiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The mesoionic character of thiazole derivatives allows them to cross cellular membranes, which suggests that they may be influenced by the cellular environment .
Propriétés
IUPAC Name |
N-methyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-23-17(26)12-28-18-24-11-16(13-5-3-2-4-6-13)25(18)14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNVRYALNFTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)

![Ethyl 4-benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylate](/img/structure/B2483182.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2483184.png)

![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)
![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)


![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)


